

A Comparative Guide to the Analytical Methods for 2-Amino-5-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzonitrile

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Disclaimer: As of December 2025, a formal inter-laboratory comparison study for the analysis of **2-Amino-5-nitrobenzonitrile** has not been identified in publicly available literature. Such studies are crucial for establishing the reproducibility and reliability of analytical methods across different laboratories. This guide, therefore, presents a comparative overview of various analytical techniques for the characterization of **2-Amino-5-nitrobenzonitrile**, drawing upon available experimental data and protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methods, their applications, and the expected results.

Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are essential for the external quality assessment of laboratory performance.^[1] They involve multiple laboratories analyzing the same sample to evaluate and compare their results, which helps in identifying potential biases, validating analytical methods, and ensuring consistency and reliability of data across the industry.^[1]

Introduction to 2-Amino-5-nitrobenzonitrile

2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) is a chemical intermediate with a molecular formula of $C_7H_5N_3O_2$ and a molecular weight of 163.13 g/mol .^{[2][3]} It is recognized for its role as a vital building block in the synthesis of dyestuffs and various pharmaceuticals.^[4] The molecule's structure, which includes an amino group, a nitro group, and a nitrile functional group, makes it a versatile and highly reactive compound for chemical transformations.^[4]

Given its application in sectors where purity and consistency are paramount, robust analytical characterization is essential.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various analytical techniques for **2-Amino-5-nitrobenzonitrile**. This data serves as a benchmark for researchers performing these analyses.

Table 1: Physicochemical and Chromatographic Data

Parameter	Value	Analytical Technique
Molecular Formula	C ₇ H ₅ N ₃ O ₂	-
Molecular Weight	163.13 g/mol	Mass Spectrometry
Parent Ion (M+)	m/z 163	Mass Spectrometry
Melting Point	200-207 °C	Melting Point Apparatus
Purity	≥95% - >98.0% (GC)	Gas Chromatography

Sources:[[2](#)]

Table 2: Spectroscopic Data

Technique	Key Parameters & Values
¹ H NMR	Chemical shifts (δ) are dependent on the solvent used.
¹³ C NMR	Chemical shifts (δ) are dependent on the solvent used.
FTIR (cm ⁻¹)	Characteristic peaks for NH ₂ , C≡N, and NO ₂ functional groups.
UV-Vis	Wavelength of maximum absorbance (λ_{max}) provides information about the electronic structure.

Note: Specific peak values for NMR and FTIR are highly dependent on experimental conditions and the specific instrumentation used. The data presented here is indicative of the expected spectral features.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific laboratory instrumentation and research needs.

HPLC is a primary technique for assessing the purity of non-volatile and thermally unstable compounds. A reverse-phase method is generally suitable for **2-Amino-5-nitrobenzonitrile**.

- Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.45 μm syringe filter before injection.
- HPLC Conditions (Example):

- Injection Volume: 10 μL
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- UV Detection Wavelength: 254 nm (or λ_{max} of the compound)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

- Sample Preparation: Dissolve 1-5 mg of the analytical standard in 1 mL of a suitable solvent such as methanol, acetonitrile, or ethyl acetate.
- GC Conditions (Example):
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
 - Inlet Temperature: 250°C
 - Injection Volume: 1 μL (Splitless mode)
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- MS Conditions (Example):
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-300.
- Data Analysis: The total ion chromatogram (TIC) is acquired to determine the retention time. The mass spectrum is extracted at the peak apex to identify the molecular ion and major fragment ions.

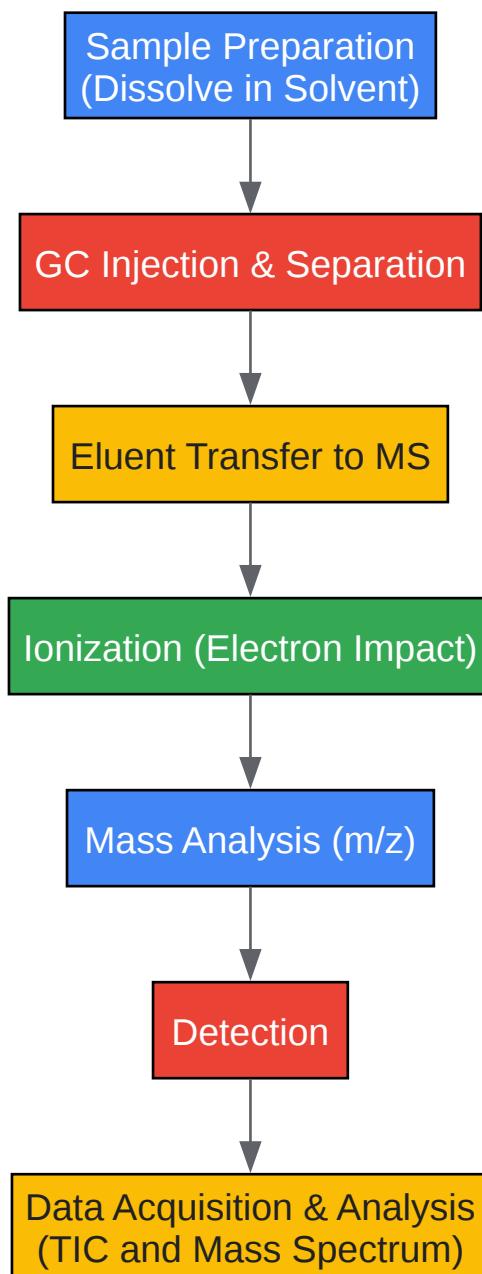
Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of **2-Amino-5-nitrobenzonitrile**.



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Workflow for HPLC analysis of **2-Amino-5-nitrobenzonitrile**.



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Generalized workflow for GC-MS analysis.

Conclusion

The analytical methods described provide a robust framework for the quality control and characterization of **2-Amino-5-nitrobenzonitrile**. While the data presented here is derived from single-source documentation, it offers valuable benchmarks for purity, identity, and structural elucidation. The absence of a formal inter-laboratory study highlights an opportunity

for the scientific community to establish a consensus on the most reliable and reproducible methods for the analysis of this important chemical intermediate. Such a study would be invaluable for ensuring consistency and comparability of results across different research and manufacturing facilities.

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